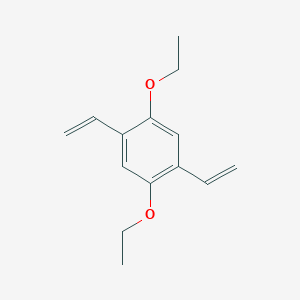
Benzene, 1,4-diethenyl-2,5-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-diethenyl-2,5-diethoxy- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethoxy groups and two ethenyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-diethenyl-2,5-diethoxy- typically involves the alkylation of hydroquinone with ethyl bromide, followed by the introduction of ethenyl groups through a series of reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the addition of ethenyl groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-diethenyl-2,5-diethoxy- can be achieved through a multi-step process that includes the initial formation of intermediate compounds, followed by purification and final synthesis. The use of high-pressure reactors and advanced catalytic systems ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-diethenyl-2,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-diethenyl-2,5-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1,4-diethenyl-2,5-diethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and ethenyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar in structure but with methoxy groups instead of ethoxy groups.
Benzene, 1,4-diethoxy-: Lacks the ethenyl groups present in Benzene, 1,4-diethenyl-2,5-diethoxy-.
Uniqueness
Benzene, 1,4-diethenyl-2,5-diethoxy- is unique due to the presence of both ethoxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
530145-39-2 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
LQLCNMQPOZTLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C=C)OCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


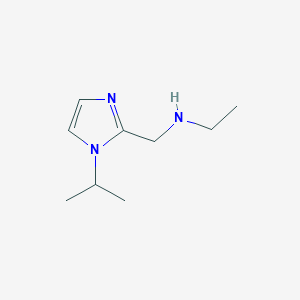

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
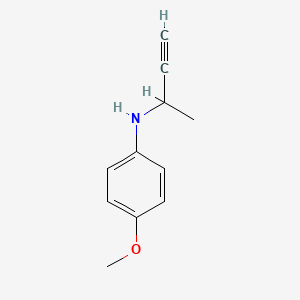



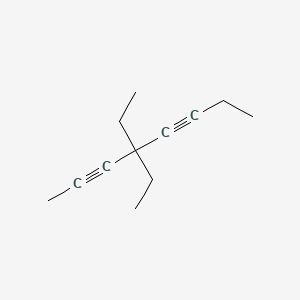
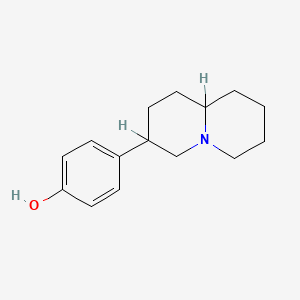
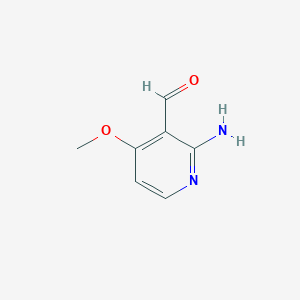

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
